molecular formula C15H15ClN2O2 B7628943 N-(4-chloropyridin-2-yl)-4-phenoxybutanamide

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide

Numéro de catalogue B7628943
Poids moléculaire: 290.74 g/mol
Clé InChI: LMBJENSSCHMQEC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide, also known as GSK2330672, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. It is a potent and selective inhibitor of the enzyme TAK1 (Transforming growth factor beta-activated kinase 1), which plays a crucial role in the regulation of inflammation and immune responses.

Mécanisme D'action

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide exerts its pharmacological effects by selectively inhibiting the enzyme TAK1, which is a key regulator of inflammation and immune responses. TAK1 is activated by various stimuli, including cytokines, toll-like receptor ligands, and oxidative stress, and plays a crucial role in the activation of downstream signaling pathways such as NF-kB, MAPK, and JNK. By inhibiting TAK1, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide can effectively suppress the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has been shown to have potent anti-inflammatory effects in various preclinical models of inflammatory diseases. It can effectively suppress the production of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-1beta, as well as chemokines such as MCP-1 and RANTES. Furthermore, it can inhibit the activation of NF-kB, MAPK, and JNK signaling pathways, which are key regulators of inflammation and immune responses. In addition, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxicity or adverse effects observed.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide is a potent and selective inhibitor of TAK1, making it a valuable tool for studying the role of this enzyme in various biological processes. It has been used extensively in preclinical studies to investigate the mechanisms of inflammation and immune responses, as well as to evaluate its therapeutic potential in various inflammatory diseases. However, like any other small molecule inhibitor, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has certain limitations, such as potential off-target effects, limited bioavailability, and variable pharmacokinetics. Therefore, it is important to carefully evaluate its efficacy and safety in preclinical studies before moving on to clinical development.

Orientations Futures

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has shown great potential as a therapeutic agent for the treatment of inflammatory diseases. However, there are still many areas of research that need to be explored in order to fully understand its pharmacological effects and therapeutic potential. Some of the future directions for research on N-(4-chloropyridin-2-yl)-4-phenoxybutanamide include:
1. Further elucidation of the molecular mechanisms of action of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide, particularly with regard to its effects on downstream signaling pathways.
2. Evaluation of the efficacy and safety of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide in clinical trials, particularly in patients with rheumatoid arthritis, psoriasis, and other inflammatory diseases.
3. Investigation of the potential use of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide in combination with other therapeutic agents, such as biologics or other small molecule inhibitors.
4. Development of novel formulations or delivery methods to improve the bioavailability and pharmacokinetics of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide.
5. Evaluation of the potential use of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide in other disease indications, such as cancer or infectious diseases, where inflammation and immune responses play a crucial role.
In conclusion, N-(4-chloropyridin-2-yl)-4-phenoxybutanamide is a promising small molecule inhibitor with potent anti-inflammatory and immunomodulatory effects. It has the potential to be a valuable therapeutic agent for the treatment of various inflammatory diseases, and further research is needed to fully understand its pharmacological effects and therapeutic potential.

Méthodes De Synthèse

The synthesis of N-(4-chloropyridin-2-yl)-4-phenoxybutanamide involves a multi-step process that begins with the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride to form 4-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with 4-phenoxybutan-1-amine in the presence of a base to form the final product.

Applications De Recherche Scientifique

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. It has been shown to have potent anti-inflammatory and immunomodulatory effects in preclinical models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Furthermore, it has been demonstrated to have a favorable safety profile in preclinical studies, making it a promising candidate for further clinical development.

Propriétés

IUPAC Name

N-(4-chloropyridin-2-yl)-4-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-12-8-9-17-14(11-12)18-15(19)7-4-10-20-13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBJENSSCHMQEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=NC=CC(=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.